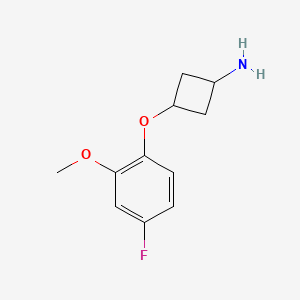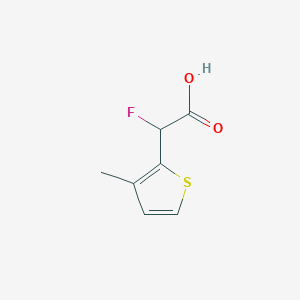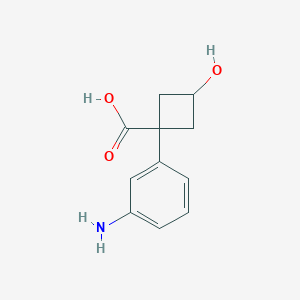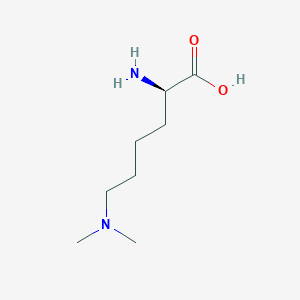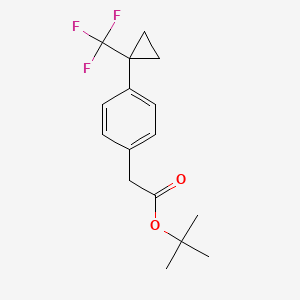
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate is an organic compound that features a tert-butyl ester group, a trifluoromethyl-substituted cyclopropyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is reacted with a carbene precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Coupling with the phenyl ring: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with the cyclopropyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the effects of trifluoromethyl groups on biological activity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism by which tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the cyclopropyl group can influence its metabolic stability.
類似化合物との比較
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also features a trifluoromethyl group and a tert-butyl ester, but with a different core structure.
tert-Butyl (2-hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)carbamate: Another compound with a trifluoromethyl group and a tert-butyl ester, but with different functional groups.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted cyclopropyl group and a phenyl ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H19F3O2 |
|---|---|
分子量 |
300.32 g/mol |
IUPAC名 |
tert-butyl 2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetate |
InChI |
InChI=1S/C16H19F3O2/c1-14(2,3)21-13(20)10-11-4-6-12(7-5-11)15(8-9-15)16(17,18)19/h4-7H,8-10H2,1-3H3 |
InChIキー |
WLDVVASUAMFIJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2(CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


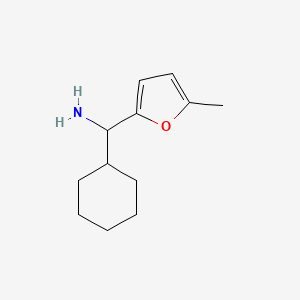
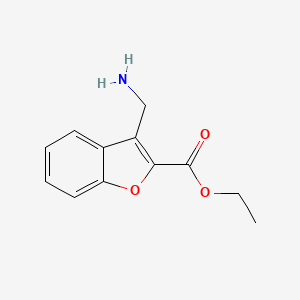
![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

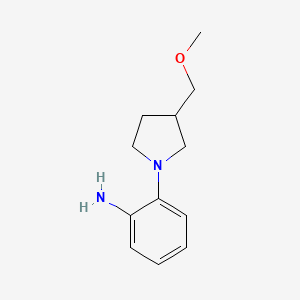
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)

![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
